2-(Piperidin-3-yl)azepane

Physicochemical property prediction Medicinal chemistry Regioisomer differentiation

2-(Piperidin-3-yl)azepane (CAS 912771-29-0) is a bicyclic diamine compound characterized by a piperidine ring linked at the 3-position to an azepane ring, with a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol. It serves as a versatile building block in medicinal chemistry, primarily for the synthesis of complex organic molecules and the exploration of novel chemical space around the piperidine-azepane scaffold.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 912771-29-0
Cat. No. B1612393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-yl)azepane
CAS912771-29-0
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2CCCNC2
InChIInChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2
InChIKeyNILYFVLXUNTUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-yl)azepane (CAS 912771-29-0) Procurement Guide: Physicochemical Profile, Purity Options, and Regioisomer Differentiation


2-(Piperidin-3-yl)azepane (CAS 912771-29-0) is a bicyclic diamine compound characterized by a piperidine ring linked at the 3-position to an azepane ring, with a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol [1]. It serves as a versatile building block in medicinal chemistry, primarily for the synthesis of complex organic molecules and the exploration of novel chemical space around the piperidine-azepane scaffold [2]. The compound is available from multiple commercial suppliers in technical (90%) and high-purity (98%) grades, and is designated as air-sensitive, requiring storage under inert atmosphere . Its structural features—specifically the 2,3′-linkage pattern and the presence of two secondary amine groups—confer a distinct set of physicochemical properties compared to its regioisomeric and N-substituted analogs, which are critical considerations for reaction planning and property-based molecular design [1][3].

Why Generic Substitution Fails: Regioisomer-Specific Properties of 2-(Piperidin-3-yl)azepane


Substituting 2-(piperidin-3-yl)azepane with a closely related piperidinyl-azepane analog, such as the 1-substituted regioisomer or an N-methyl derivative, is not a like-for-like exchange in a synthetic sequence or property-based design workflow. Regioisomerism fundamentally alters the compound's spatial orientation, steric environment, and electronic distribution, leading to measurable differences in physicochemical descriptors including lipophilicity (XLogP3-AA: 1.4 for the target compound vs. 1.97 for 1-(piperidin-3-yl)azepane) and topological polar surface area (TPSA: 24.1 Ų for the target vs. 15 Ų for the 1-regioisomer) [1][2]. These differences translate into distinct chromatographic behavior, solubility characteristics, and, if the molecule is further elaborated, divergent binding modes and pharmacokinetic properties in downstream biological assays. Furthermore, the specific purity grades and air-sensitivity handling requirements available from commercial sources for this compound are not universally applicable across all analogs, making procurement without a precise CAS match a source of experimental variability . The quantitative evidence in the following section demonstrates why this specific regioisomer must be specified and controlled.

Quantitative Differentiation Evidence: 2-(Piperidin-3-yl)azepane vs. Closest Analogs


Lipophilicity Modulation: 0.57 LogP Unit Reduction Relative to 1-Regioisomer

2-(Piperidin-3-yl)azepane exhibits a significantly lower predicted lipophilicity (XLogP3-AA = 1.4) compared to its 1-substituted regioisomer, 1-(piperidin-3-yl)azepane, which has an ACD/LogP of 1.97 [1][2]. This 0.57 log unit reduction corresponds to a nearly 4-fold decrease in octanol-water partition coefficient, indicating that the target compound is markedly more hydrophilic than the 1-regioisomer. This difference arises from the distinct connectivity of the piperidine and azepane rings, which alters the overall molecular shape and exposure of polar nitrogen atoms [3].

Physicochemical property prediction Medicinal chemistry Regioisomer differentiation

Polar Surface Area Contrast: 60% Larger TPSA Than 1-Regioisomer

The topological polar surface area (TPSA) of 2-(piperidin-3-yl)azepane is computed to be 24.1 Ų, whereas the corresponding 1-regioisomer has a predicted TPSA of only 15 Ų [1][2]. This 9.1 Ų difference represents a 60% relative increase in polar surface area for the target compound. TPSA is a critical descriptor for predicting passive membrane permeability and oral bioavailability, with values below 140 Ų generally required for CNS penetration and below 60 Ų being optimal for high oral absorption [3].

Polar surface area Membrane permeability Regioisomer comparison

Commercial Purity Tiers: 98% vs. 90% Technical Grade for Different Application Thresholds

2-(Piperidin-3-yl)azepane is commercially available in at least two distinct purity grades: a 98% high-purity grade (Fluorochem, Leyan) and a 90% technical grade (Thermo Scientific/Alfa Aesar) . The 8% absolute purity difference between these options allows researchers to select a grade commensurate with the tolerance of their specific application. For comparison, the closely related analog 1-(piperidin-3-yl)azepane is commonly offered at 95% purity [1], while 2-(1-methyl-2-piperidinyl)azepane is available at 95-97% [2]. The availability of a 98% grade for the target compound may be advantageous for applications requiring high stoichiometric precision, such as quantitative conjugation or sensitive catalytic reactions.

Chemical purity Procurement specification Synthetic chemistry

Air Sensitivity Classification: Critical Handling Parameter for Reproducible Synthesis

2-(Piperidin-3-yl)azepane is explicitly classified as 'Air Sensitive' by major suppliers, a designation that mandates storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation . This sensitivity is not universally documented for all piperidinyl-azepane analogs; for instance, the technical datasheets for 1-(piperidin-3-yl)azepane and N-methyl derivatives do not consistently list air sensitivity as a primary hazard [1][2]. The presence of two secondary amine groups in the target compound, which are susceptible to oxidation, is a likely contributor to this property. Additionally, the compound is classified under UN2735 (Amines, liquid, corrosive, n.o.s.) with Packing Group III, indicating specific transport and storage regulations .

Chemical stability Handling requirements Synthetic reproducibility

Validated Application Scenarios for 2-(Piperidin-3-yl)azepane Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Exploration Requiring a More Hydrophilic Piperidine-Azepane Core

When designing compound libraries with a piperidine-azepane scaffold and a specific requirement for a lower LogP (1.4 vs. ~2.0 for the 1-regioisomer) to enhance aqueous solubility or reduce non-specific binding, 2-(piperidin-3-yl)azepane is the regioisomer of choice [1]. The 0.57 LogP unit reduction and 60% larger TPSA directly support structure-property relationship (SPR) studies aimed at optimizing lead-like properties early in the discovery process [2][3].

Sensitive Synthetic Transformations Requiring High-Purity Building Blocks

For applications such as stoichiometric bioconjugation, the preparation of analytical reference standards, or catalytic reactions where impurities can poison catalysts, the 98% high-purity grade of 2-(piperidin-3-yl)azepane is the superior procurement choice . The availability of this higher purity ceiling, relative to the 95% common among analogs, reduces the need for costly and time-consuming in-house purification prior to use [4].

Synthetic Procedures Demanding Strict Control of Oxidation State and Moisture

In multistep syntheses where the integrity of the secondary amine moieties is critical—such as reductive aminations, alkylations, or acylation reactions—the explicitly documented air sensitivity of 2-(piperidin-3-yl)azepane necessitates procurement from a supplier that provides appropriate inert atmosphere packaging and clear handling guidelines . Laboratories equipped with standard Schlenk lines or gloveboxes will find this compound's requirements align with established protocols for air-sensitive amines, ensuring reproducible outcomes .

Structure-Activity Relationship (SAR) Studies Probing the Effect of Regioisomerism on Biological Target Engagement

In SAR campaigns where the spatial orientation of the two amine groups is hypothesized to influence target binding (e.g., to a specific protein pocket or nucleic acid groove), 2-(piperidin-3-yl)azepane serves as the essential '2,3′-linked' regioisomer. Its use allows for direct comparison with the '1,3′-linked' analog, enabling the deconvolution of regioisomer-dependent effects on potency or selectivity [5][6]. While direct biological data for this compound is sparse, its inclusion in a panel of regioisomers provides the necessary chemical diversity to validate or reject structure-based hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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